6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one (CAS 1349718-06-4) is a synthetic 6-aryl-substituted benzothiazolone with the molecular formula C₁₄H₁₁NO₂S and a molecular weight of 257.31 g/mol. The compound bears a secondary benzothiazolone pharmacophore that is frequently explored for kinase inhibition, GPCR modulation, and anti-inflammatory applications.

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
Cat. No. B11810029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one
Molecular FormulaC14H11NO2S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)S3)CO
InChIInChI=1S/C14H11NO2S/c16-8-9-2-1-3-10(6-9)11-4-5-12-13(7-11)18-14(17)15-12/h1-7,16H,8H2,(H,15,17)
InChIKeyCLOSKQNPJVPRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one: Core Scaffold, Physicochemical Identity, and Procurement-Grade Specifications


6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one (CAS 1349718-06-4) is a synthetic 6-aryl-substituted benzothiazolone with the molecular formula C₁₄H₁₁NO₂S and a molecular weight of 257.31 g/mol . The compound bears a secondary benzothiazolone pharmacophore that is frequently explored for kinase inhibition, GPCR modulation, and anti-inflammatory applications [1]. Commercially available lots are supplied with documented purity specifications (e.g., 97% HPLC; 95% GC) accompanied by batch-specific spectroscopic certificates (NMR, HPLC, GC) .

Why 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one Cannot Be Replaced by Generic Benzothiazolone Analogs


Benzothiazolone congeners that differ in the position, electronic character, or steric bulk of the aryl substituent exhibit divergent target engagement, solubility, and metabolic stability profiles. The 3-hydroxymethylphenyl motif at the 6-position introduces a hydrogen-bond donor/acceptor pair that is geometrically distinct from simple hydroxy, methoxy, or halide substituents, altering both the conformational landscape and the intermolecular interaction fingerprint [1]. Straightforward replacement with N-substituted benzothiazolones (e.g., 3-(hydroxymethyl)benzo[d]thiazol-2(3H)-one, CAS 72679-97-1) or 6-unsubstituted scaffolds can result in loss of the desired pharmacological phenotype or physicochemical properties .

Head-to-Head Quantitative Differentiation of 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one Against Its Closest Structural Comparators


Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation vs. N-Substituted Benzothiazolone

Compared with the N-hydroxymethyl analog 3-(hydroxymethyl)benzo[d]thiazol-2(3H)-one (MW 181.21 g/mol), 6-(3-(hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one (MW 257.31 g/mol) adds a phenyl ring, increasing molecular weight by 76.10 g/mol (+42.0%) and the calculated heavy-atom count from 12 to 17. This enlargement shifts the compound from fragment space (MW < 250 Da) into lead-like space, raising the calculated logP while preserving the same hydrogen-bond donor count (1) and hydrogen-bond acceptor count (3) . The additional aromatic surface is expected to enhance hydrophobic enclosure in protein binding pockets, an attribute leveraged in the design of selective CB2 agonists [1].

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

Commercial Purity and Batch-to-Batch Analytical Traceability vs. Uncharacterized Vendor Batches

Bidepharm supplies 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one at a certified purity of 97% (HPLC), accompanied by lot-specific NMR, HPLC, and GC spectra . In contrast, many generic vendors provide the structurally simpler analog 3-(hydroxymethyl)benzo[d]thiazol-2(3H)-one at 95–98% purity but without disclosed batch-specific orthogonal characterization . The multispectral QC package reduces the risk of undetected regioisomeric impurities that may arise during Suzuki–Miyaura coupling at the 6-position.

Chemical Procurement Quality Control Reproducibility

Aryl Substitution Position (C6 vs. N3) Dictates Kinase and GPCR Binding Mode: Scaffold-Level Differentiation

The 6-aryl substitution pattern of 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one places the phenyl ring on the benzothiazolone core rather than on the exocyclic nitrogen. Published benzothiazolone SAR for CB2 agonism demonstrates that 6-substitution is compatible with high affinity (Ki = 13.5 nM) and >100-fold selectivity over CB1, whereas N3-alkylation or N3-arylation frequently leads to loss of CB2 selectivity [1]. Similarly, in tyrosinase inhibition, hydroxy groups at specific positions on the phenyl ring (R3 and R1) of 2-phenylbenzothiazoles drive IC₅₀ values into the low nanomolar range (e.g., 0.01 μM) [2]. While no direct head-to-head data exist for this exact compound, the positional SAR across multiple target classes indicates that 6-aryl substitution confers a distinct pharmacophore geometry.

Kinase Inhibition GPCR Modulation Scaffold Hopping

Procurement-Driven Application Scenarios for 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one


Hit-to-Lead Expansion of Benzothiazolone Kinase or GPCR Inhibitors Requiring C6 Aryl Elaboration

When a fragment screen identifies benzothiazolone as a core binding motif, the C6 position frequently serves as an exit vector toward selectivity pockets. 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one provides a ready-made 6-aryl intermediate that can be further diversified via esterification, etherification, or oxidation of the benzylic alcohol, bypassing the need for in-house Suzuki coupling optimization. The scaffold has been validated in CB2 agonist programs where 6-substitution yields high affinity (Ki < 15 nM) and >100-fold selectivity [1].

Synthesis of Tyrosinase or Melanogenesis Inhibitor Candidates via Late-Stage Functionalization of the Hydroxymethyl Group

The benzyl alcohol handle at the meta position of the 6-phenyl ring permits late-stage diversification (e.g., aldehyde oxidation, halogenation, or carbamate formation) to probe SAR around tyrosinase inhibition. Published data on structurally related 2-phenylbenzothiazoles demonstrate that hydroxy-substitution patterns on the pendant phenyl ring profoundly influence IC₅₀ values, with the most potent analogs achieving 0.01 μM [1]. This compound can serve as a key intermediate for generating focused libraries.

Physicochemical Comparator for 6-Aryl vs. N3-Substituted Benzothiazolone Scaffolds in ADME Profiling

In parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, the target compound (MW 257.31, cLogP ~2.5 estimated) is expected to show higher permeability and greater metabolic stability than smaller N3-substituted analogs (MW 181–210) due to its larger hydrophobic surface area and reduced hydrogen-bonding potential relative to molecular size [1]. This makes it a useful tool for establishing SAR around permeability and microsomal stability within benzothiazolone series.

Quote Request

Request a Quote for 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.